molecular formula C11H5F13N2 B12557589 3-(Tridecafluorohexyl)pyridin-4-amine CAS No. 143094-26-2

3-(Tridecafluorohexyl)pyridin-4-amine

Cat. No.: B12557589
CAS No.: 143094-26-2
M. Wt: 412.15 g/mol
InChI Key: FYNRUUHZYNMDNP-UHFFFAOYSA-N
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Description

3-(Tridecafluorohexyl)pyridin-4-amine is a fluorinated organic compound characterized by the presence of a pyridine ring substituted with a tridecafluorohexyl group at the 3-position and an amine group at the 4-position. This compound is notable for its unique chemical properties, which are largely influenced by the presence of the highly electronegative fluorine atoms. These properties make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tridecafluorohexyl)pyridin-4-amine typically involves the introduction of the tridecafluorohexyl group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a tridecafluorohexyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Tridecafluorohexyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(Tridecafluorohexyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tridecafluorohexyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the tridecafluorohexyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)pyridin-4-amine
  • 3-(Pentafluoroethyl)pyridin-4-amine
  • 3-(Heptafluoropropyl)pyridin-4-amine

Uniqueness

3-(Tridecafluorohexyl)pyridin-4-amine is unique due to the length and degree of fluorination of its alkyl chain. This extensive fluorination imparts distinct physicochemical properties, such as increased hydrophobicity and thermal stability, which are not observed in compounds with shorter or less fluorinated alkyl chains. These properties make it particularly valuable in applications requiring high-performance materials and bioactive compounds .

Properties

CAS No.

143094-26-2

Molecular Formula

C11H5F13N2

Molecular Weight

412.15 g/mol

IUPAC Name

3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyridin-4-amine

InChI

InChI=1S/C11H5F13N2/c12-6(13,4-3-26-2-1-5(4)25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1-3H,(H2,25,26)

InChI Key

FYNRUUHZYNMDNP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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